F16 Displays >10-Fold Selective Cytotoxicity for Gastric Cancer Cells Over Normal Epithelial Cells, Whereas the Structurally Related DLC PVI Shows No Selectivity
In a direct head-to-head comparison, F16 showed a selectivity of >10-fold between tumor (SGC-7901) and non-tumor gastric epithelial cells (GES-1), whereas the structurally analogous delocalized lipophilic cation PVI exhibited much lower cytotoxicity and no discernible selectivity between tumor and non-tumor cells [1]. F16 selectively accumulated in mitochondria of carcinoma cells, while PVI failed to accumulate in mitochondria, explaining the differential selectivity [2].
| Evidence Dimension | Selectivity index (IC50 normal cells / IC50 tumor cells) |
|---|---|
| Target Compound Data | Selectivity >10-fold (GES-1 vs SGC-7901); IC50 for SGC-7901 in low micromolar range |
| Comparator Or Baseline | PVI (pyridinium analog): no detectable selectivity between GES-1 and SGC-7901; lower overall cytotoxicity |
| Quantified Difference | F16: selectivity >10-fold; PVI: selectivity ~1-fold (non-selective). F16 also induced significant intracellular ATP depletion, whereas PVI showed markedly reduced capacity for ATP depletion. |
| Conditions | SGC-7901 gastric cancer cells and GES-1 normal gastric epithelial cells; cytotoxicity assessed by dose-response viability assays; ATP levels measured by luciferase-based assay. |
Why This Matters
This demonstrates that F16's cancer selectivity is not a generic property of all delocalized lipophilic cations; PVI—a close DLC analog—lacks both mitochondrial targeting and selective anticancer activity, so any substitution with PVI or similarly untested DLCs would eliminate the selectivity advantage critical for targeted research applications.
- [1] Wang J, He H, Xiang C, Fan XY, Yang LY, Yuan L, Jiang FL, Liu Y. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity. Toxicol Sci. 2018 Feb 1;161(2):431-442. View Source
- [2] Wang J, He H, Xiang C, et al. Uncoupling Effect of F16 Is Responsible for Its Mitochondrial Toxicity and Anticancer Activity. Toxicological Sciences. 2018;161(2):431-442. (Full text: PVI mitochondrial accumulation failure vs F16 accumulation) View Source
